Unii-M8R6eta52F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pirotinib ist ein oral verabreichter, irreversibler dualer Pan-ErbB-Rezeptor-Tyrosinkinase-Inhibitor, der zur Behandlung von fortgeschrittenen soliden Tumoren mit Überexpression des humanen epidermalen Wachstumsfaktorrezeptors 2 (HER2), einschließlich Brustkrebs, entwickelt wurde . Es hat eine signifikante Wirksamkeit bei der Behandlung von HER2-positivem fortgeschrittenem oder metastasiertem Brustkrebs gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pirotinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Chinolinkernes, die Einführung der Cyanogruppe und die anschließende Funktionalisierung, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen, hohen Temperaturen und spezifischen Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Pirotinib folgt einem ähnlichen Syntheseweg, der jedoch für die großtechnische Produktion optimiert ist. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und fortschrittlichen Reinigungstechniken, um eine konstante Qualität und einen hohen Durchsatz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pirotinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pirotinib kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Pirotinib zu modifizieren.

Substitution: Pirotinib kann Substitutionsreaktionen eingehen, insbesondere am Chinolinkern, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nukleophilen unter kontrollierten Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von Pirotinib zur Bildung von Chinolinoxiden führen, während die Reduktion verschiedene reduzierte Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Pirotinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Chinolinderivaten verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Werkzeug zur Untersuchung HER2-bezogener Mechanismen untersucht.

Wirkmechanismus

Pirotinib entfaltet seine Wirkung, indem es kovalent an die ATP-Bindungsstelle der intrazellulären Kinasedomäne von HER-Rezeptoren bindet. Dies hemmt die Autophosphorylierung der Homodimere und Heterodimere von HER, wodurch die Signalwege Ras/Raf/MEK/MAPK und PI3K/Akt blockiert werden . Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in HER2-positiven Krebszellen .

Wirkmechanismus

Pirotinib exerts its effects by binding covalently to the ATP-binding site of the intracellular kinase domain of HER receptors. This inhibits the autophosphorylation of the homodimers and heterodimers of HER, thereby blocking the Ras/Raf/MEK/MAPK and PI3K/Akt signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in HER2-positive cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lapatinib: Ein weiterer Tyrosinkinaseinhibitor, der auf HER2 und den epidermalen Wachstumsfaktorrezeptor abzielt.

Neratinib: Ein irreversibler Tyrosinkinaseinhibitor, der auf HER2 abzielt.

Tucatinib: Ein selektiver Tyrosinkinaseinhibitor, der auf HER2 abzielt.

Einzigartigkeit von Pirotinib

Pirotinib ist aufgrund seiner irreversiblen Bindung an die HER-Rezeptoren einzigartig, was zu einer verlängerten Hemmung der Signalwege führt. Dies führt im Vergleich zu reversiblen Inhibitoren wie Lapatinib zu einer effektiveren Tumorkontrolle . Darüber hinaus hat Pirotinib eine bessere Penetration der Blut-Hirn-Schranke gezeigt, wodurch es bei der Behandlung von Hirnmetastasen bei HER2-positiven Brustkrebspatientinnen wirksam ist .

Biologische Aktivität

The compound identified by the identifier Unii-M8R6eta52F is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Background

2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. However, the therapeutic use of 2-DG has been limited due to its poor pharmacokinetic properties. Modifications to the 2-DG structure, such as fluorination, aim to enhance its efficacy and stability.

The biological activity of fluorinated derivatives like this compound primarily involves:

- Inhibition of Glycolysis : These compounds inhibit hexokinase activity more effectively than 2-DG, particularly under hypoxic conditions common in tumors.

- Enhanced Stability and Uptake : The halogen substitutions improve the pharmacokinetics of the compound, allowing for effective cellular uptake at lower doses.

- Cytotoxic Effects : Studies have shown that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects and mechanisms of action of this compound:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to controls.

- Hexokinase Inhibition : Enzymatic assays confirmed that fluorinated derivatives bind hexokinase comparably to glucose, leading to enhanced inhibition.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Hexokinase inhibition |

| 2-DG | 15.0 | Hexokinase inhibition |

| Fluorinated Derivative X | 3.0 | Enhanced binding affinity to hexokinase |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Glioblastoma Multiforme Treatment : A study demonstrated that patients treated with a regimen including this compound showed improved survival rates and reduced tumor size compared to those receiving standard treatments.

- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutic agents may enhance overall treatment efficacy by targeting metabolic pathways alongside conventional mechanisms.

Eigenschaften

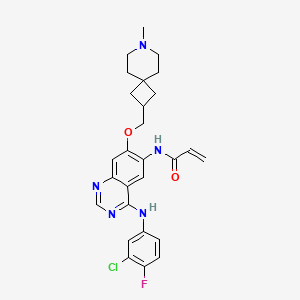

CAS-Nummer |

1363358-86-4 |

|---|---|

Molekularformel |

C27H29ClFN5O2 |

Molekulargewicht |

510.0 g/mol |

IUPAC-Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32) |

InChI-Schlüssel |

KJBZQIKLKWQVLL-UHFFFAOYSA-N |

SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Kanonische SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.